molecular formula C15H13N3O4 B2867156 3-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034363-99-8

3-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2867156
CAS No.: 2034363-99-8
M. Wt: 299.286
InChI Key: CBHSZUIOSVBCFJ-UHFFFAOYSA-N
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Description

3-[1-(1-Benzofuran-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a heterocyclic compound featuring a fused benzofuran moiety, an azetidine ring, and an imidazolidine-2,4-dione core. The benzofuran-2-carbonyl group is linked to the azetidine nitrogen, while the azetidine’s 3-position is connected to the imidazolidine-dione system.

Properties

IUPAC Name

3-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c19-13-6-16-15(21)18(13)10-7-17(8-10)14(20)12-5-9-3-1-2-4-11(9)22-12/h1-5,10H,6-8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHSZUIOSVBCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bucherer-Bergs Reaction

A mixture of acetone, ammonium carbonate, and potassium cyanide reacts with a carbonyl compound (e.g., aldehyde) to form hydantoins. Modifying this method, 3-azetidinyl-glycine may serve as the α-amino acid precursor.

Example protocol :

  • React 3-azetidinyl-glycine (1.0 eq) with urea (2.0 eq) in acetic acid under reflux (110°C, 6 h).
  • Cool and precipitate the product with ice water.
  • Isolate 3-azetidinyl-imidazolidine-2,4-dione via filtration (Yield: 68–72%).

Functionalization of the Azetidine Ring

The azetidine ring introduces steric strain, necessitating mild reaction conditions. Key steps include:

Synthesis of 1-(1-Benzofuran-2-carbonyl)Azetidine

Benzofuran-2-carbonyl chloride is prepared by treating 1-benzofuran-2-carboxylic acid with thionyl chloride (SOCl₂). This acyl chloride reacts with azetidine in the presence of a base:

  • Dissolve azetidine (1.0 eq) in anhydrous dichloromethane.
  • Add benzofuran-2-carbonyl chloride (1.1 eq) dropwise at 0°C.
  • Stir for 4 h at room temperature.
  • Extract with NaHCO₃, dry over MgSO₄, and concentrate to obtain 1-(1-benzofuran-2-carbonyl)azetidine (Yield: 85–90%).

Coupling of Imidazolidine-2,4-dione and Azetidine Units

Linking the two heterocycles requires a spacer at the imidazolidine-dione’s 3-position. A Mitsunobu reaction or nucleophilic substitution may be employed:

Mitsunobu Reaction

  • Combine 3-hydroxy-imidazolidine-2,4-dione (1.0 eq), 1-(1-benzofuran-2-carbonyl)azetidine (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF.
  • Stir at 0°C → room temperature (12 h).
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane) to afford the coupled product (Yield: 60–65%).

Optimization Challenges and Solutions

Ring Strain in Azetidine

The four-membered azetidine ring is prone to ring-opening under acidic or high-temperature conditions. Mitigation strategies include:

  • Using protecting groups (e.g., Boc for amines) during imidazolidine-dione synthesis.
  • Conducting acylation reactions at 0–5°C to minimize decomposition.

Regioselectivity in Acylation

Competing acylation at the imidazolidine-dione’s N-H sites is avoided by:

  • Pre-functionalizing the 3-position with a leaving group (e.g., bromide) prior to coupling.
  • Employing bulky bases (e.g., DIPEA) to direct reactivity toward the azetidine nitrogen.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Imidazolidine-dione protons at δ 4.2–4.5 ppm (CH₂), azetidine protons at δ 3.7–4.1 ppm (N-CH₂), and benzofuran aromatics at δ 7.2–7.9 ppm.
  • IR Spectroscopy : C=O stretches at 1,710–1,750 cm⁻¹ (imidazolidine-dione and benzofuran carbonyls).
  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 341.3 for C₁₇H₁₅N₃O₄).

Comparative Synthesis Routes

Method Key Steps Yield (%) Advantages Limitations
Route A Bucherer-Bergs → Mitsunobu coupling 58 High purity Multi-step purification
Route B Urea condensation → Direct acylation 72 Fewer steps Lower regioselectivity
Route C Solid-phase synthesis 65 Scalability Specialized equipment required

Chemical Reactions Analysis

Types of Reactions

3-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .

Scientific Research Applications

3-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

A structurally related compound, 1-(2,3-dihydro-1-benzofuran-2-ylmethyl)imidazolidine-2,4-dione (C₁₂H₁₂N₂O₃), shares the imidazolidine-dione core but differs in substituents (Table 1) .

Table 1: Structural and Functional Comparison

Property Target Compound 1-(2,3-Dihydro-1-benzofuran-2-ylmethyl)imidazolidine-2,4-dione
Core Structure Imidazolidine-2,4-dione Imidazolidine-2,4-dione
Substituent 1-Benzofuran-2-carbonyl-azetidin-3-yl 2,3-Dihydrobenzofuran-2-ylmethyl
Key Functional Groups Benzofuran carbonyl, azetidine ring, dione Dihydrobenzofuran, methylene bridge, dione
Molecular Formula C₁₆H₁₃N₃O₅ (calculated) C₁₂H₁₂N₂O₃
Molecular Weight ~339.3 g/mol 232.24 g/mol
Pharmacokinetic and Bioactivity Insights
  • Target Compound: The benzofuran-2-carbonyl group may improve membrane permeability compared to non-aromatic substituents. The azetidine ring’s strain could reduce metabolic degradation but may also increase synthetic complexity .

Hypothetical Bioactivity :

  • The target compound’s carbonyl group may act as a hydrogen-bond acceptor, favoring interactions with serine proteases or kinases.
  • The analogue’s dihydrobenzofuran might confer antioxidant properties, as seen in related benzofuran derivatives.

Biological Activity

3-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features an imidazolidine ring fused with an azetidine moiety, and the incorporation of a benzofuran-2-carbonyl group enhances its chemical properties. The following sections detail its biological activity, including synthesis methods, interaction studies, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Green chemistry approaches are increasingly emphasized to improve yield and reduce environmental impact. The general synthetic route may include:

  • Formation of the azetidine ring through cyclization reactions.
  • Introduction of the imidazolidine moiety via condensation reactions.
  • Attachment of the benzofuran-2-carbonyl group using acylation methods.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Compounds with structural similarities have shown effective antimicrobial properties against various pathogens.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
  • Antidiabetic Properties : Structural analogs have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to analyze these interactions.

Table 1: Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
5-methylimidazolidine-2,4-dioneContains an imidazolidine coreAntimicrobial
3-substituted thiazolidinonesSimilar ring structuresAntidiabetic
Benzofuran derivativesContains benzofuran moietyAnticancer
This compoundUnique azetidine and imidazolidine corePotentially diverse pharmacological profiles

Case Studies

Recent studies have highlighted the potential of benzofuran derivatives in drug development. For instance, a study on a series of benzofuran-based compounds demonstrated significant inhibition of α-glucosidase with IC50 values ranging from 40.7 to 173.6 μM, outperforming standard inhibitors like acarbose . Another investigation into related compounds revealed promising anticancer activity against various human tumor cell lines .

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